5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 26438-54-0
VCID: VC2423543
InChI: InChI=1S/C11H12ClN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17)
SMILES: COCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Molecular Formula: C11H12ClN3OS
Molecular Weight: 269.75 g/mol

5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol

CAS No.: 26438-54-0

Cat. No.: VC2423543

Molecular Formula: C11H12ClN3OS

Molecular Weight: 269.75 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol - 26438-54-0

Specification

CAS No. 26438-54-0
Molecular Formula C11H12ClN3OS
Molecular Weight 269.75 g/mol
IUPAC Name 3-(4-chlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H12ClN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17)
Standard InChI Key XLYISYPBWKUQEK-UHFFFAOYSA-N
SMILES COCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Canonical SMILES COCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl

Introduction

Chemical Properties and Structural Characterization

Molecular Identity and Physical Properties

5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol is identified by the CAS Number 26438-54-0. The compound has a molecular formula of C11H12ClN3OS with a calculated molecular weight of 269.75 g/mol . Its IUPAC name is 3-(4-chlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione, reflecting the tautomeric nature of the compound, which can exist in both thiol and thione forms .

The compound typically exists as a crystalline solid at ambient temperature. While specific solubility data is limited in the available literature, analogous triazole derivatives often exhibit moderate solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in water. This solubility profile is consistent with the compound's structural features, including the lipophilic chlorophenyl group and the more polar triazole-thiol moiety .

Table 1: Physical and Chemical Properties of 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol

PropertyValueReference
Molecular FormulaC11H12ClN3OS
Molecular Weight269.75 g/mol
CAS Number26438-54-0
Physical StateCrystalline solid
IUPAC Name3-(4-chlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione

Structural Features and Tautomerism

The 1,2,4-triazole ring in this compound exhibits aromatic character due to the presence of six π-electrons distributed across the five-membered ring. This aromaticity contributes to the compound's stability and influences its chemical reactivity. A notable structural feature is the thiol functional group at position 3, which can exist in tautomeric equilibrium with its thione form. This tautomerism is common in triazole-thiol compounds and can significantly affect their physical properties and biological activities .

The 4-chlorophenyl substituent at position 5 introduces lipophilicity and potential electronic effects through the electron-withdrawing nature of the chlorine atom. The 2-methoxyethyl group at position 4 adds flexibility to the molecule and provides additional sites for potential interactions with biological targets through hydrogen bonding via the oxygen atom .

Spectroscopic Characterization

While specific spectroscopic data for 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol is limited in the available literature, characteristic spectral features can be inferred from similar triazole derivatives. These compounds typically exhibit the following spectroscopic profiles:

  • Infrared (IR) Spectroscopy: Characteristic absorptions around 2550-2600 cm⁻¹ for the S-H stretching of the thiol group (when in the thiol tautomer), 1590-1650 cm⁻¹ for C=N stretching of the triazole ring, and 700-800 cm⁻¹ for C-Cl stretching of the chlorophenyl group .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show signals for aromatic protons of the 4-chlorophenyl group (typically 7.0-8.0 ppm), methylene protons of the 2-methoxyethyl group (3.5-4.5 ppm), and methoxy protons (around 3.3-3.4 ppm). The thiol proton, when observable, typically appears as a broad singlet at 13-14 ppm .

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 269.75, corresponding to the molecular weight, with characteristic fragmentation patterns reflecting the structural components of the molecule .

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol typically involves multiple steps, starting from suitable precursors that can be cyclized to form the triazole ring with the desired substitution pattern. Several synthetic strategies have been reported for analogous 1,2,4-triazole-3-thiol derivatives, which can be adapted for the synthesis of this specific compound .

Thiosemicarbazide Cyclization Method

One common approach involves the cyclization of appropriately substituted thiosemicarbazides in alkaline medium. This method has been successfully employed for the synthesis of various 4H-1,2,4-triazole-3-thiol derivatives . The general synthetic route includes:

  • Preparation of an acyl hydrazide from the corresponding ester or acid chloride

  • Reaction of the acyl hydrazide with an isothiocyanate to form a thiosemicarbazide derivative

  • Cyclization of the thiosemicarbazide under alkaline conditions to form the triazole ring

For 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol, this would involve a 4-chlorobenzoyl derivative and appropriate reagents to introduce the 2-methoxyethyl group at position 4 .

Ester-Hydrazine Method

Another synthetic approach involves the reaction of hydrazine with appropriate esters to form hydrazides, which are then cyclized to form the triazole ring. This method has been used for the synthesis of similar triazole derivatives as described in the literature :

  • Reaction of ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate with hydrazine hydrate in propan-2-ol at 60°C to yield the corresponding acetohydrazide

  • Further reactions to introduce the desired substituents

This approach could be adapted for the synthesis of 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol by using appropriately substituted starting materials .

Reaction Conditions and Optimization

The reaction conditions for the synthesis of 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol require careful control to obtain high yields and purity. Typical conditions include:

  • Temperature: Reactions are often conducted at elevated temperatures, such as reflux conditions in appropriate solvents like ethanol, methanol, or DMF .

  • Reaction time: Depending on the specific step, reaction times can range from several hours to days .

  • Solvents: Common solvents include ethanol, propan-2-ol, DMF, and methanol .

  • Catalysts and bases: Triethylamine, sodium hydroxide, or potassium hydroxide are commonly used as bases in these reactions .

Purification methods typically involve recrystallization from appropriate solvents, column chromatography, or a combination of these techniques to obtain the pure compound .

Biological Activities

Antimicrobial Properties

Research on triazole derivatives has shown promising results in terms of antimicrobial activity. Some triazole derivatives have demonstrated broad-spectrum antibacterial activity comparable to known antibiotics like gentamicin and ciprofloxacin. While specific data on the antimicrobial activity of 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol is limited, its structural features suggest potential in this area.

The antimicrobial activity of triazole derivatives is often attributed to their ability to interact with essential enzymes or cellular components in microorganisms. The presence of the 4-chlorophenyl group may enhance antimicrobial activity due to increased lipophilicity, which can facilitate penetration through bacterial cell membranes .

Anti-inflammatory Activity

Studies on 4H-1,2,4-triazole-3-thiol derivatives have revealed significant anti-inflammatory properties. Research conducted on the carrageenan-induced edema model in rat extremities has demonstrated that certain triazole derivatives exhibit antiexudative effects comparable to diclofenac sodium, a standard non-steroidal anti-inflammatory drug .

For example, compounds such as 2-{5-[2-(2,6-dichloro-phenylamino)-benzyl]-4-ethyl-4Н- triazol-3-ylsulfanyl}-N-(4-chlorophenyl)acetamide have shown evident anti-inflammatory effects in experimental models . The structural similarity of 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol to these active compounds suggests potential anti-inflammatory activity, though specific studies on this particular compound are needed for confirmation.

Anticancer Properties

Triazole derivatives have been investigated for their potential anticancer activities. Studies on 1,2,4-triazole-3-thiol derivatives bearing various functional groups have shown effects on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer cell lines .

The anticancer mechanisms of triazole derivatives may involve interaction with specific enzymes or receptors involved in cancer progression, inhibition of angiogenesis, or induction of apoptosis in cancer cells. The 4-chlorophenyl substituent in 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol may contribute to potential anticancer activity through modulation of lipophilicity and electronic properties .

Biological ActivityEvidence from Structural AnaloguesPotential MechanismReference
AntimicrobialBroad-spectrum activity against various pathogensInteraction with essential enzymes or cellular components
Anti-inflammatoryAntiexudative effects in carrageenan-induced edema modelsInhibition of inflammatory mediators
AnticancerEffects on cancer cell migration and growthInteraction with cancer-related enzymes or induction of apoptosis
AntifungalActivity against pathogenic fungiDisruption of fungal cell membrane or inhibition of ergosterol synthesis

Structure-Activity Relationships

Influence of Substitution Patterns

The biological activity of 1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring. Studies on tri-substituted 1,2,4-triazole compounds have provided insights into structure-activity relationships that may be relevant to 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol .

The 4-chlorophenyl group at position 5 contributes to the compound's lipophilicity and may enhance its ability to penetrate cell membranes. Halogenated aromatic substituents have been associated with increased antimicrobial and anticancer activities in various heterocyclic compounds . The electron-withdrawing nature of the chlorine atom can also influence the electronic distribution in the molecule, potentially affecting its interactions with biological targets.

The 2-methoxyethyl substituent at position 4 introduces flexibility and potential hydrogen bonding capabilities through the oxygen atom. Studies on similar compounds have shown that substituents at the N4 position of the triazole ring can significantly impact biological activity. For example, in studies of triazole derivatives as inhibitors of protein interactions, the nature of the N4 substituent was found to influence binding to hydrophobic regions of target proteins .

Role of the Triazole-Thiol Moiety

The 1,2,4-triazole-3-thiol moiety is a key structural feature that contributes significantly to the biological activities of these compounds. The triazole ring provides multiple nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions or biological targets . The thiol/thione group at position 3 is particularly important for many biological activities, as it can form strong interactions with various proteins and enzymes.

Modification of the thiol group through reactions such as S-alkylation has been shown to influence the biological activity profiles of triazole derivatives. For instance, research on 1,2,4-triazole derivatives has demonstrated that S-alkylation with various substituents can yield compounds with enhanced or altered biological activities compared to the parent thiol compounds .

Comparative Analysis with Similar Compounds

Comparison of 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol with structurally similar compounds can provide insights into the effects of specific structural features on biological activity. For example, 5-(2,4-Dichloro-phenyl)-4H- triazole-3-thiol differs in having two chloro substituents on the phenyl ring and lacking substitution at position 4 of the triazole . These differences would be expected to influence the compound's lipophilicity, electronic properties, and biological activity profile.

Similarly, comparison with compounds like 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H- triazole-3-thiol, which has different substituents at positions 4 and 5, can highlight the importance of specific structural elements for biological activity. Such comparisons are valuable for guiding the design of new triazole derivatives with optimized properties for specific applications.

Research Applications and Future Perspectives

Current Research Applications

5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol and related triazole derivatives are subjects of research in various fields, including medicinal chemistry, agrochemistry, and materials science. The primary research applications include:

  • Drug discovery and development: Investigation of potential therapeutic applications based on the compound's antimicrobial, anti-inflammatory, and anticancer properties .

  • Structure-activity relationship studies: Synthesis and evaluation of structural analogues to identify key molecular features responsible for specific biological activities .

  • Synthetic methodology development: Exploration of efficient synthetic routes for the preparation of triazole derivatives with specific substitution patterns .

Future Research Directions

Several promising directions for future research on 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H- triazole-3-thiol include:

  • Comprehensive biological activity profiling: Systematic evaluation of the compound's activity against a wide range of pathogens, inflammatory models, and cancer cell lines to fully characterize its biological potential.

  • Mechanistic studies: Investigation of the molecular mechanisms underlying the observed biological activities, including identification of specific targets and binding modes.

  • Structure modification and optimization: Synthesis and evaluation of structural analogues with modifications at key positions to enhance activity, improve selectivity, or reduce toxicity.

  • Formulation development: Exploration of appropriate formulation strategies to address potential challenges related to solubility, stability, or bioavailability.

  • Combination studies: Investigation of potential synergistic effects when combined with established drugs, which could lead to more effective therapeutic approaches.

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